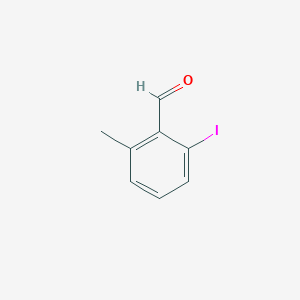
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid
概要
説明
“(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid” is a chemical compound with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . The compound is typically available in solid form .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . The Suzuki–Miyaura cross-coupling reaction is a widely used method for carbon–carbon bond formation, and boronic acids are key reagents in this process .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12BFO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Boronic acids are important chemical building blocks employed in cross-coupling reactions . They are often used in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Novel Bifunctional Catalysts for Amide Formation
Research has introduced derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including 3-fluoro systems, as bifunctional catalysts for direct amide formation between carboxylic acids and amines. These catalysts show improved reactivity under ambient conditions, highlighting the potential for green chemistry applications (Arnold et al., 2008).
Organic Synthesis and Natural Product Synthesis
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been explored. These studies help understand the interactions between boronic acids and analytes, which is crucial for developing fluorescent sensors (Geethanjali et al., 2015).
Sensor Development for Saccharide Recognition
Boronic acids are integral in developing sensors for saccharide recognition due to their ability to bind diols. Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes show fluorescence quenching in response to saccharide binding, demonstrating applications in biological sensing and diagnostics (Mu et al., 2012).
Binding Interactions with Sugars
The binding interactions between 2-methoxy-5-fluoro phenyl boronic acid and various sugars have been investigated, revealing insights into the structural factors affecting binding affinity. Such studies are fundamental for designing boronic acid-based sensors for detecting sugars in biological and environmental samples (Bhavya et al., 2016).
Specific Reduction of Fructose in Food Matrices
Boronic acids have been explored for their potential to specifically reduce fructose in food matrices, offering a novel approach to modify the sugar content of fruit juices without affecting other components. This application could have significant implications for food science and nutrition (Pietsch & Richter, 2016).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Other hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
Target of Action
The primary target of the compound (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s success in the suzuki–miyaura cross-coupling reaction can be attributed to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the compound’s action and efficacy.
生化学分析
Biochemical Properties
(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of biologically active molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can form covalent bonds with the active sites of enzymes, leading to inhibition of enzymatic activity . Additionally, this compound can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of certain dehydrogenases, leading to changes in the levels of specific metabolites and affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes.
特性
IUPAC Name |
[3-fluoro-5-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-9(11(13)14)5-10(12)4-8/h3-5,7,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLBSAKMVCBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



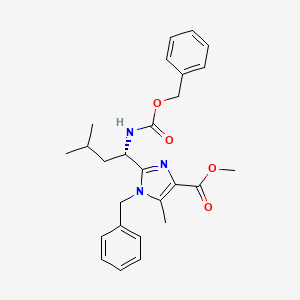
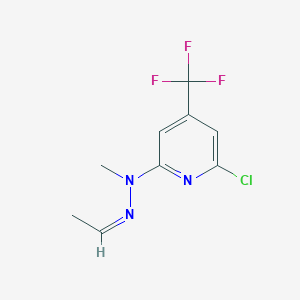

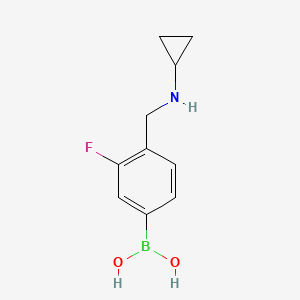
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
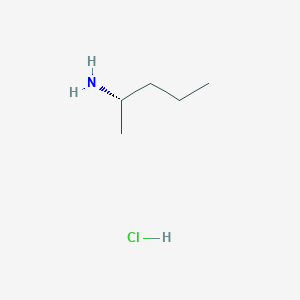

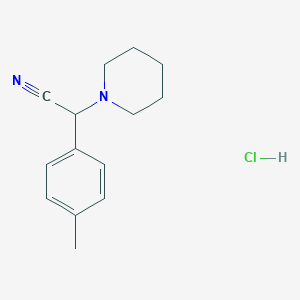
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
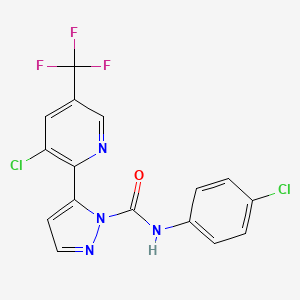
![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)
